molecular formula C19H22N2O3S B215808 Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate

Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate

Cat. No. B215808
M. Wt: 358.5 g/mol
InChI Key: IUZAAOAMBOJTJL-UHFFFAOYSA-N
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Description

Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate, also known as Mecarbinate, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the anti-inflammatory and antioxidant properties of Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate.

Advantages and Limitations for Lab Experiments

Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate has some limitations. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.

Future Directions

There are several future directions for Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate research. One area of interest is the development of Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate-based drugs for the treatment of cancer. Another area of interest is the study of Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate's mechanism of action and its potential as a therapeutic target for inflammatory diseases. Furthermore, the development of novel derivatives of Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate with improved efficacy and safety profiles is also an area of interest for future research.
Conclusion:
Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate, or Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate, is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potent antitumor activity, make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate and to develop novel derivatives with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate involves the reaction of 4-aminophenylacetic acid with 4-methoxyphenethyl isothiocyanate. The resulting product is then methylated using dimethyl sulfate to obtain Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate. The synthesis method has been optimized to achieve a high yield of the compound, and the purity of the final product has been confirmed using various analytical techniques.

Scientific Research Applications

Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer.

properties

Product Name

Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2-[4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]phenyl]acetate

InChI

InChI=1S/C19H22N2O3S/c1-23-17-9-5-14(6-10-17)11-12-20-19(25)21-16-7-3-15(4-8-16)13-18(22)24-2/h3-10H,11-13H2,1-2H3,(H2,20,21,25)

InChI Key

IUZAAOAMBOJTJL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

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